![molecular formula C11H14N2O B13895736 3-(3-aminopropyl)-1H-indol-4-ol](/img/structure/B13895736.png)
3-(3-aminopropyl)-1H-indol-4-ol
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Overview
Description
3-(3-aminopropyl)-1H-indol-4-ol is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products, pharmaceuticals, and agrochemicals. This compound features an indole core with an aminopropyl side chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminopropyl)-1H-indol-4-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline or phenylhydrazine.
Functionalization: The indole core is then functionalized to introduce the hydroxyl group at the 4-position. This can be achieved through electrophilic substitution reactions.
Aminopropylation: The final step involves the introduction of the aminopropyl side chain. This can be done through nucleophilic substitution reactions using 3-bromopropylamine or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(3-aminopropyl)-1H-indol-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
3-(3-aminopropyl)-1H-indol-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-aminopropyl)-1H-indol-4-ol involves its interaction with various molecular targets and pathways. The aminopropyl side chain allows the compound to interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
3-(3-aminopropyl)-1H-indol-4-ol can be compared with other similar compounds, such as:
3-(3-aminopropyl)-1H-indole: Lacks the hydroxyl group at the 4-position, which may affect its biological activity and chemical reactivity.
4-hydroxyindole:
3-(3-aminopropyl)-1H-indol-5-ol: Similar structure but with the hydroxyl group at the 5-position, which may result in different biological and chemical properties.
The uniqueness of this compound lies in its specific functional groups and their positions on the indole core, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-indol-4-ol |
InChI |
InChI=1S/C11H14N2O/c12-6-2-3-8-7-13-9-4-1-5-10(14)11(8)9/h1,4-5,7,13-14H,2-3,6,12H2 |
InChI Key |
SFLWGPZOORQNGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CCCN |
Origin of Product |
United States |
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